N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound F6609-0551, also known as OBI-3424, is a highly selective prodrug that targets the enzyme aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 is an enzyme that plays a crucial role in steroid metabolism and prostaglandin biosynthesis .
Mode of Action
OBI-3424 is converted by AKR1C3 into a potent DNA-alkylating agent . Alkylation damages the DNA of cells, which can lead to cell death. This makes OBI-3424 a potentially effective treatment for cancers that express high levels of AKR1C3 .
Biochemical Pathways
It is known that the compound interferes with dna synthesis and function due to its dna-alkylating properties . This can disrupt various cellular processes, leading to cell death and potentially reducing the growth of tumors .
Result of Action
The primary result of OBI-3424’s action is the induction of cell death in cells expressing high levels of AKR1C3 . This has been observed in preclinical models of acute lymphoblastic leukemia (ALL), where OBI-3424 showed potent cytotoxicity against T-ALL cell lines and patient-derived xenografts .
Action Environment
The efficacy and stability of OBI-3424 can be influenced by various environmental factors. For instance, the level of AKR1C3 expression in different tissues can affect the compound’s activity. Additionally, factors such as pH and the presence of other metabolizing enzymes can potentially influence the activation and stability of the prodrug .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S2/c1-11(2)5-7-24-18(26)17-14(6-8-27-17)23-19(24)28-10-16(25)22-15-9-12(20)3-4-13(15)21/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFKQLSPTCXLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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